molecular formula C8H8Cl2N2OS B2824406 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride CAS No. 2034327-64-3

7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride

Cat. No.: B2824406
CAS No.: 2034327-64-3
M. Wt: 251.13
InChI Key: IEFZWOFIYHQLCQ-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a methoxy group at the 4th position on the benzothiazole ring. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with ammonium thiocyanate in the presence of a brominating agent such as sodium bromide. This reaction proceeds via C-H thiolation, resulting in the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the hydrochloride salt is often formed by treating the free base with hydrochloric acid, which can be done in an aqueous or organic solvent system.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the benzothiazole ring or the substituents.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the chlorine and methoxy substituents.

    7-Bromo-4-methoxybenzo[d]thiazol-2-amine: Similar structure but with a bromine atom instead of chlorine.

    4-Methoxybenzo[d]thiazol-2-amine: Lacks the chlorine substituent.

Uniqueness

The presence of both chlorine and methoxy groups in 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride imparts unique chemical and biological properties, making it distinct from other benzothiazole derivatives. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

7-chloro-4-methoxy-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS.ClH/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7;/h2-3H,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFZWOFIYHQLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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